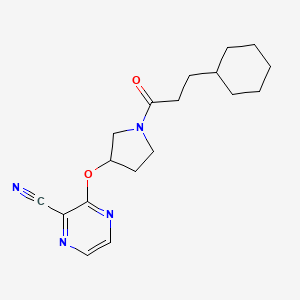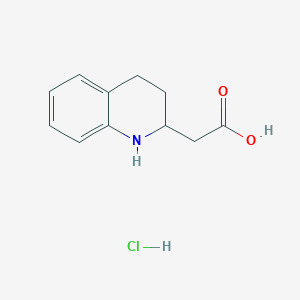
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has been developed for scientific research purposes. It is a pyranone derivative that has been shown to have potential applications in the fields of biochemistry and pharmacology. In
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Novel Fluoroquinolones : A study by Shindikar & Viswanathan (2005) explored the synthesis of novel fluoroquinolones with potential antibacterial activity against Mycobacterium tuberculosis. This research underscores the compound's role in developing new antibacterial agents.
Chemical Synthesis Techniques
- Functionalized Pyridines : The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines was examined by Mekheimer, Mohamed, & Sadek (1997), highlighting a method for creating these compounds, which could include derivatives of the chemical .
Antimicrobial Properties
- Quinoline Derivatives : Shah, Patel, & Patel (2009) investigated the synthesis of quinoline derivatives and their antimicrobial properties. This research points to the compound's potential application in creating new antimicrobial agents.
Anticancer Activity
- Pyrano Derivatives : A study on the synthesis of 4H-Pyran derivatives and their anticancer activity was conducted by Hadiyal et al. (2020), showing the compound's relevance in cancer research.
Photovoltaic Properties
- Photovoltaic Applications : The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives were explored by Zeyada, El-Nahass, & El-Shabaan (2016) for potential use in organic-inorganic photodiode fabrication.
Heterocyclic Synthesis
- Fused and Spiro Nitrogen Heterocycles : Research by Hamama, Zoorob, & El‐Magid (2011) looked into the synthesis of fused and spiro quinuclidine and its C-nucleosides, indicating potential applications in heterocyclic chemistry.
Propriétés
IUPAC Name |
6-methyl-4-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-10-15(11-19(24)26-13)27-14-6-8-23(9-7-14)20(25)18-12-21-16-4-2-3-5-17(16)22-18/h2-5,10-12,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNHIHOEBNBXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(quinoxaline-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)



![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)


![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)
